

Application Notes and Protocols for Long-Term In Vivo ONX-0914 Treatment

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Compound of Interest

Compound Name: **ONX-0914 TFA**

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Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (β 5i).[1][2][3] The immunoproteasome is a specialized form of the proteasome primarily expressed in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and regulating cytokine production.[4][5] By selectively targeting LMP7, ONX-0914 modulates the inflammatory response, showing therapeutic potential in various preclinical models of autoimmune diseases, cancer, and other inflammatory conditions.[1][6][7][8][9]

These application notes provide detailed protocols for the long-term in vivo administration of ONX-0914, summarize key quantitative data from preclinical studies, and illustrate the signaling pathways affected by its mechanism of action.

Quantitative Data Summary

The following tables summarize quantitative data from representative long-term in vivo studies using ONX-0914.

Table 1: Effects of ONX-0914 on Tumor Growth and Body Weight

Experimental Model	Treatment Protocol	Duration	Key Findings	Reference
Human Glioblastoma (LN229 xenograft)	15 mg/kg, daily	15 days	Significant tumor regression in combination with temozolomide. No significant difference in body weight.	[7]
Acute Lymphoblastic Leukemia (SEM cell xenograft)	15 mg/kg	3 weeks	Significantly delayed tumor growth, comparable to bortezomib initially.	[10]
Colitis-Associated Cancer (Apc Min/+ mice)	10 mg/kg, every other day	35 days	Significantly decreased tumor burden.	[6]

Table 2: Effects of ONX-0914 on Inflammatory and Metabolic Parameters

Experimental Model	Treatment Protocol	Duration	Key Findings	Reference
Duchenne Muscular Dystrophy (MDX mice)	10 mg/kg, s.c. on Day 2, 4, 6	9 days	No significant change in muscle immune infiltrates (CD45+ cells) in this short-term study.	[11]
Atherosclerosis (LDLr-/- mice)	10 mg/kg, 3x weekly, i.p.	7 weeks	Significant reduction in atherosclerosis, dendritic cell and macrophage levels, and experienced T cells. Reduction in white adipose tissue mass.	[12]
Diabetic Cardiomyopathy (STZ-induced)	Not specified	8 weeks	Ameliorated cardiac function (LVEF and LVFS).	

Experimental Protocols

Protocol 1: Long-Term ONX-0914 Administration in a Mouse Model of Duchenne Muscular Dystrophy

This protocol is adapted from a study investigating the short-term effects of ONX-0914 in MDX mice.[11] For long-term studies, the treatment duration can be extended.

1. Materials:

- ONX-0914 (Selleckchem, Houston, TX, USA)

- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Sodium citrate
- Sterile water for injection
- MDX mice and wild-type (WT) littermates
- Standard laboratory equipment for subcutaneous injections

2. Formulation Preparation:

- Prepare an aqueous solution of 10% (w/v) sulfobutylether- β -cyclodextrin in 10 mM sodium citrate (pH 6.0).
- Dissolve ONX-0914 in the vehicle to a final concentration for a 10 mg/kg dosage at an administration volume of 100 μ L/20 g body weight.
- The vehicle solution (without ONX-0914) serves as the control.

3. Animal Dosing and Monitoring:

- House mice under standard laboratory conditions.
- Administer ONX-0914 (10 mg/kg) or vehicle subcutaneously (s.c.). For longer-term studies, dosing can be performed 2-3 times per week.
- Monitor animal health and body weight regularly throughout the study.

4. Endpoint Analysis:

- At the end of the treatment period, euthanize mice and collect tissues of interest (e.g., muscle, spleen).
- Perform histological analysis for inflammatory infiltrates (e.g., CD45+ staining).
- Conduct molecular analysis (e.g., Western blot) to assess proteasome subunit content and signaling pathway activation.

Protocol 2: Long-Term ONX-0914 Administration in a Mouse Xenograft Model of Cancer

This protocol is a general guideline based on studies in glioblastoma and leukemia models.[\[7\]](#) [\[10\]](#)

1. Materials:

- ONX-0914

- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]
- Tumor cells (e.g., LN229 human glioblastoma cells)
- Immunocompromised mice (e.g., nude or NSG mice)
- Equipment for intravenous or intraperitoneal injections and tumor volume measurement.

2. Tumor Implantation:

- Implant tumor cells into the appropriate site in the mice (e.g., subcutaneously or orthotopically).
- Allow tumors to establish to a palpable size before starting treatment.

3. Dosing and Monitoring:

- Prepare the ONX-0914 formulation. A common dose is 15 mg/kg.
- Administer ONX-0914 or vehicle via the desired route (e.g., intraperitoneally, intravenously) at a specified frequency (e.g., daily or 3 times per week).
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

4. Endpoint Analysis:

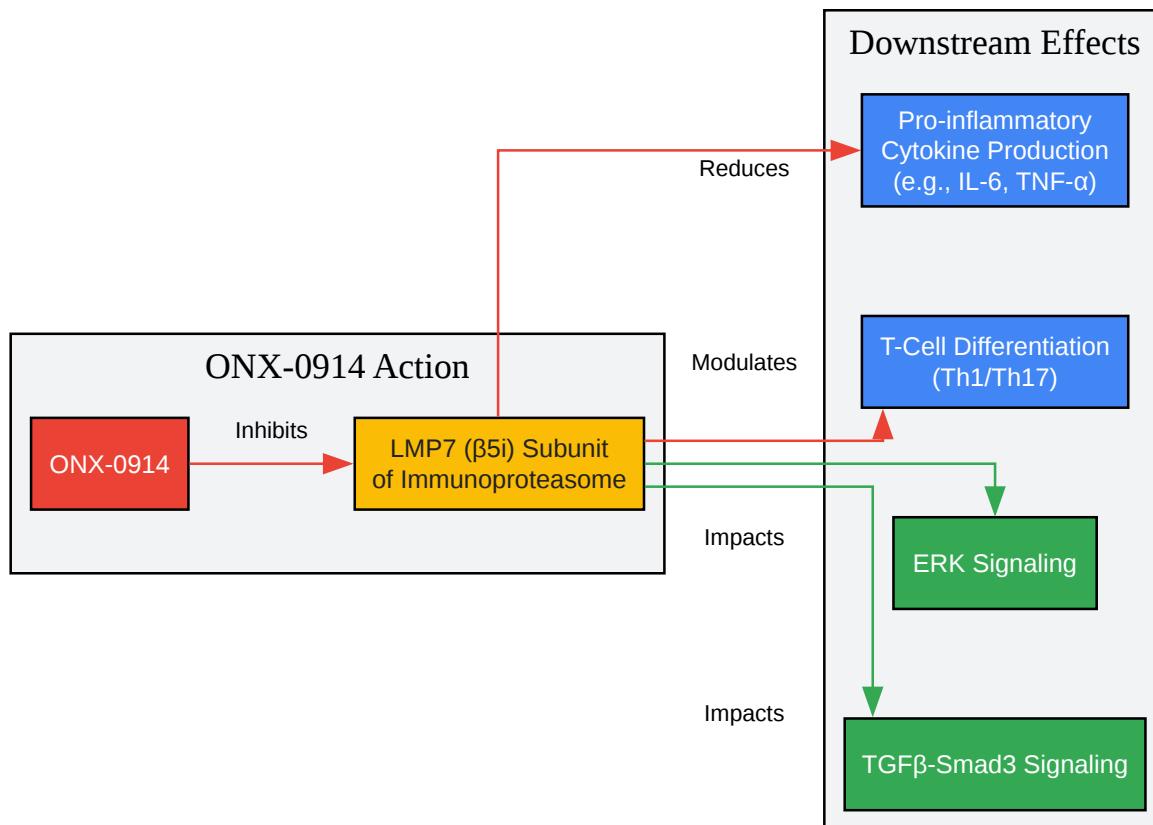
- Euthanize mice when tumors reach a predetermined size or at the study endpoint.
- Excise tumors and weigh them.
- Perform downstream analyses such as immunohistochemistry for markers of apoptosis (e.g., TUNEL) and autophagy (e.g., p62), and Western blotting for signaling pathway components.

[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action and Downstream Signaling

ONX-0914 selectively inhibits the LMP7 (β 5i) subunit of the immunoproteasome. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and modulates T-cell differentiation.[5][8][11] Key signaling pathways affected include the TGF β -Smad3 and ERK pathways.

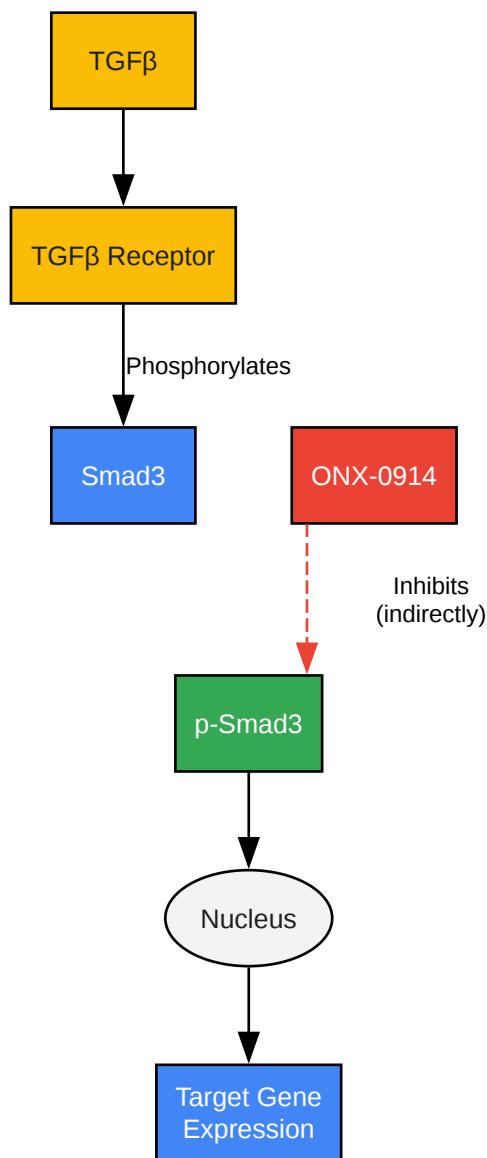


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Caption: Mechanism of action of ONX-0914 and its downstream effects.

TGF β -Smad3 Signaling Pathway

ONX-0914 has been shown to inhibit the TGF β -Smad3 signaling pathway, which is implicated in fibrosis and endothelial-mesenchymal transition.

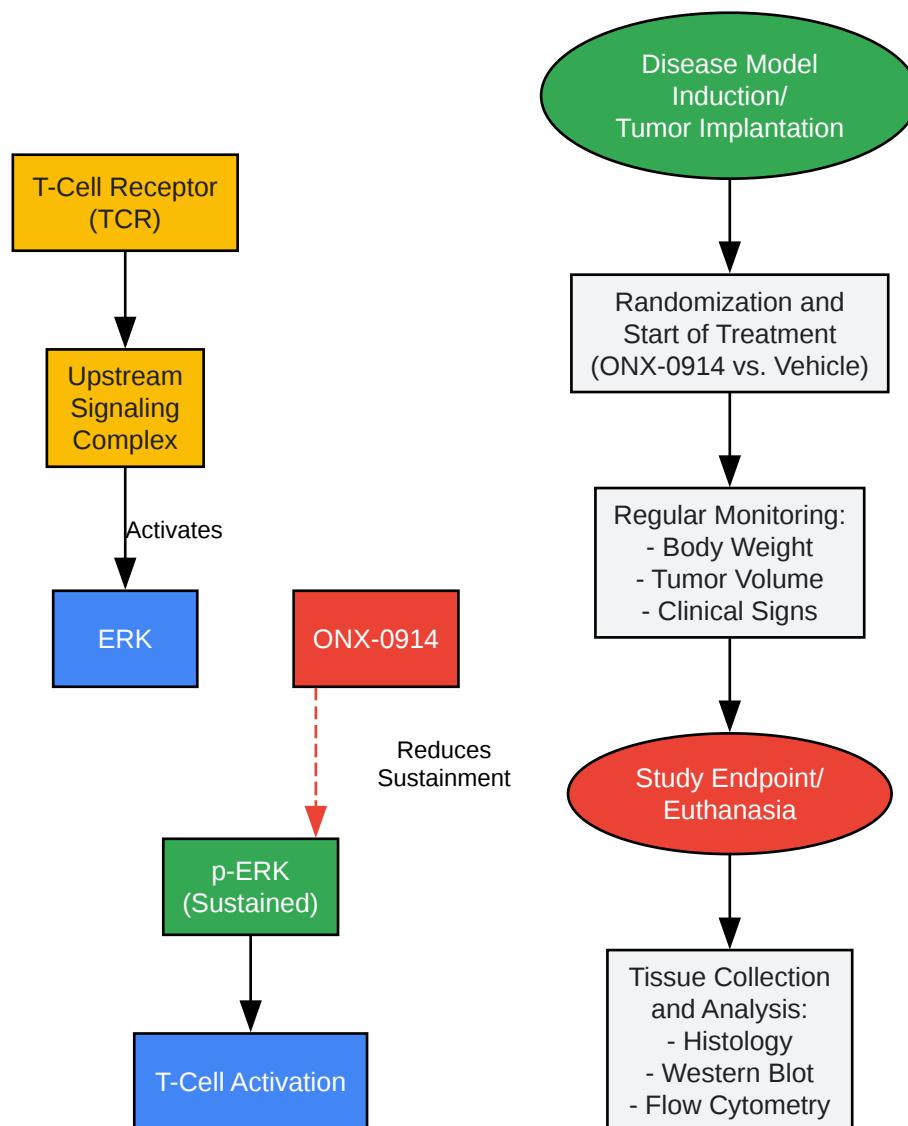


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Caption: Inhibition of the TGFβ-Smad3 signaling pathway by ONX-0914.

ERK Signaling Pathway

Studies have demonstrated that ONX-0914 treatment can lead to a reduction in the sustained phosphorylation of ERK, thereby impairing T-cell activation.



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